1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-YL]-2-methoxy-1-ethanone
Description
1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-YL]-2-methoxy-1-ethanone is a heterocyclic compound that features a pyridine ring and a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and triazole moieties in its structure contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-2-methoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-17-6-8(16)15-10(11)13-9(14-15)7-3-2-4-12-5-7/h2-5H,6H2,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJQKFSKHKHNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(=NC(=N1)C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-YL]-2-methoxy-1-ethanone typically involves the reaction of aminoguanidine with pyridinecarboxylic acids under acid catalysis conditions . The reaction conditions, such as the molar ratio of reagents, temperature, and synthesis duration, significantly affect the yield of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-YL]-2-methoxy-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines and triazoles, which can have different functional groups attached depending on the reagents used .
Scientific Research Applications
1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-YL]-2-methoxy-1-ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-YL]-2-methoxy-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Pyridyl-substituted 5-amino-1,2,4-triazoles: These compounds share a similar core structure and exhibit comparable chemical properties.
Pyridine derivatives: Compounds with a pyridine ring, such as nicotinic acid and pyridoxine, have similar reactivity and applications.
Uniqueness: 1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-YL]-2-methoxy-1-ethanone is unique due to the combination of the pyridine and triazole rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
